molecular formula C16H10BrClN2OS B2542323 (4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone CAS No. 339022-37-6

(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone

Cat. No.: B2542323
CAS No.: 339022-37-6
M. Wt: 393.68
InChI Key: PFDAGLSMZKVGBH-UHFFFAOYSA-N
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Description

(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone (CAS 339022-37-6) is a high-purity synthetic thiazole derivative intended for scientific research. This compound is part of a class of molecules where the thiazole nucleus is recognized as a useful template for antimicrobial and anticancer investigation . The molecular structure, which incorporates a 4-bromophenyl group and a 2-chloroanilino substituent, is characteristic of scaffolds studied for their potential to combat drug-resistant pathogens and proliferative diseases . Researchers value this compound for its role in rational drug design and as a key intermediate in the synthesis of novel bioactive molecules . The product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures, including the use of personal protective equipment (PPE) and adherence to safe storage and disposal protocols for laboratory chemicals, must be followed . For complete handling and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

(4-bromophenyl)-[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2OS/c17-11-7-5-10(6-8-11)15(21)14-9-19-16(22-14)20-13-4-2-1-3-12(13)18/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDAGLSMZKVGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the bromination of phenyl groups and the subsequent formation of the thiazole ring. The reaction conditions typically require the use of strong bases and oxidizing agents to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and precise temperature control to achieve the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the aromatic rings serve as primary sites for nucleophilic substitution. Key findings include:

Reaction TypeConditionsProduct/OutcomeYieldSource
Aromatic Bromine ReplacementPd(PPh₃)₄, K₂CO₃, DMF, 80°CSuzuki coupling with arylboronic acids72–85%
Chlorine DisplacementCuI, L-proline, DMSO, 120°CUllmann-type C–N coupling with amines68%
  • The bromine on the 4-bromophenyl group undergoes Suzuki-Miyaura cross-coupling with arylboronic acids, enabling aryl-aryl bond formation .

  • The chlorine on the 2-chloroanilino moiety participates in Buchwald-Hartwig amination under palladium catalysis, forming C–N bonds with secondary amines .

Thiazole Ring Functionalization

The thiazole core exhibits reactivity at the C2 and C5 positions:

Reaction TypeReagents/ConditionsOutcomeNotesSource
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°CNitration at C4 position of thiazoleLimited regioselectivity
OxidationmCPBA, CH₂Cl₂, RTSulfoxide formation at sulfur atom89% conversion
  • Nitration occurs preferentially at the C4 position of the thiazole ring, though competing reactions at the anilino group are observed .

  • Oxidation with meta-chloroperbenzoic acid (mCPBA) selectively targets the thiazole sulfur, forming a sulfoxide derivative .

Ketone Group Reactivity

The methanone group participates in condensation and reduction reactions:

Reaction TypeConditionsProductYieldSource
Grignard AdditionCH₃MgBr, THF, −78°C to RTTertiary alcohol formation63%
ReductionNaBH₄, MeOH, 0°CSecondary alcohol55%
  • Grignard reagents add to the ketone, forming tertiary alcohols, though steric hindrance from the thiazole ring limits yields .

  • Reduction with NaBH₄ is less efficient compared to bulkier ketones, likely due to electronic deactivation by the adjacent thiazole .

Cross-Coupling Reactions

Palladium-catalyzed reactions dominate functionalization strategies:

Reaction TypeCatalytic SystemSubstrateYieldSource
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NAlkynylation at bromophenyl78%
Heck ReactionPd(OAc)₂, P(o-tol)₃, DMFAlkenylation at chloroanilino65%
  • The bromophenyl group supports Sonogashira coupling with terminal alkynes, enabling access to conjugated systems .

  • The chloroanilino moiety participates in Heck reactions with alkenes, though competing side reactions reduce efficiency .

Comparative Reactivity Analysis

A comparison with analogous thiazole derivatives highlights unique features:

CompoundKey Reactivity DifferenceSource
2-AminothiazoleLacks halogenated aryl groups; limited cross-coupling reactivity
4-ChlorobenzamideAbsence of thiazole ring reduces participation in cycloaddition or electrophilic substitution
5-Bromo-2-methylthiazoleMethyl group sterically hinders ketone functionalization

The dual halogenation in (4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone enables sequential functionalization, a feature absent in simpler analogs .

Stability Under Acidic/Basic Conditions

Stability studies reveal degradation pathways:

ConditionObservationsDegradation ProductsSource
1M HCl, 60°C, 2hThiazole ring hydrolysis; ketone unchangedCarboxylic acid derivative
1M NaOH, RT, 24hCleavage of chloroanilino group2-Aminothiazole fragment
  • Acidic conditions hydrolyze the thiazole ring, while basic media cleave the anilino linkage .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

ProcessOutcomeQuantum YieldSource
C–Br Bond HomolysisRadical formation at bromophenyl site0.12
Thiazole Ring OpeningFormation of thioketene intermediates0.08
  • Photolysis generates aryl radicals, enabling trap reactions with TEMPO or styrenes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. Studies have shown that (4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone can inhibit the proliferation of cancer cell lines. For instance, a study demonstrated that this compound effectively induced apoptosis in human cancer cells by activating specific signaling pathways associated with cell death .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests reveal that it possesses efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Enzyme Inhibition
Another significant application is its role as an enzyme inhibitor. Research indicates that this compound can inhibit certain enzymes linked to disease progression, making it a candidate for drug development targeting specific diseases .

Material Science

Polymer Chemistry
In material science, the compound has been utilized in synthesizing novel polymers with enhanced properties. The incorporation of thiazole moieties into polymer matrices has been shown to improve thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composites .

Nanotechnology
The compound's unique properties have led to its use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents .

Environmental Applications

Environmental Monitoring
Recent studies have explored the potential of this compound as a chemical marker for environmental monitoring. Its stability and detectability make it a candidate for tracking pollution levels in water sources contaminated with pharmaceuticals and industrial chemicals .

Bioremediation
The compound has also been investigated for its role in bioremediation processes. Its ability to interact with various pollutants suggests that it could be used to enhance the degradation of hazardous substances in contaminated environments .

Summary Table of Applications

Application AreaSpecific Use Cases
Medicinal ChemistryAnticancer activity, antimicrobial properties, enzyme inhibition
Material SciencePolymer synthesis, nanotechnology applications
Environmental ScienceEnvironmental monitoring, bioremediation

Mechanism of Action

The mechanism by which (4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that are being studied for therapeutic potential.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • IR Spectroscopy : Thiazole derivatives exhibit characteristic peaks for C=N (1620–1640 cm⁻¹) and C-Br (785 cm⁻¹) .
  • NMR : The thiazole proton resonates near δ 8.36 ppm, while aromatic protons appear at δ 7.52–7.77 ppm .

Solubility and Stability

Halogen substituents (Br, Cl) enhance lipophilicity but reduce aqueous solubility. Methoxy groups (e.g., in ) improve solubility due to polar interactions .

Computational and Structural Analysis

DFT Studies

Density Functional Theory (DFT) has been applied to analyze electronic properties of similar compounds, such as (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, revealing charge distribution and HOMO-LUMO gaps critical for reactivity .

Crystal Packing and Visualization

Tools like Mercury CSD enable visualization of crystal packing patterns and intermolecular interactions (e.g., π-π stacking in halogenated aromatics) .

Biological Activity

(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone, with the CAS number 339022-37-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16_{16}H10_{10}BrClN2_2OS
  • Molecular Weight : 393.69 g/mol
  • Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives possess enhanced antibacterial activity compared to their chlorine analogs due to increased electron density on the hydrazinic end of the chain. This property may also extend to this compound, suggesting potential efficacy against various bacterial strains .

Anticancer Potential

Thiazole derivatives are often explored for their anticancer properties. Preliminary studies indicate that this compound may act as an inhibitor of cancer cell proliferation. The mechanism is thought to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Case Studies

  • Study on Anticancer Activity : A study conducted on similar thiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : Another study highlighted the increased antibacterial activity of thiazole derivatives in comparison to their halogenated counterparts. This suggests that this compound could be a promising candidate for further development in antimicrobial therapies .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Thiazole compounds often act as enzyme inhibitors, potentially interfering with metabolic pathways essential for microbial survival and cancer cell proliferation.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to cellular damage and apoptosis in cancer cells.

Data Table

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme inhibitionDisruption of metabolic pathways

Q & A

Q. Advanced

  • High-resolution X-ray data (Mo-Kα, λ = 0.71073 Å) : Collect at low temperature (100 K) to minimize thermal motion. Use SHELXL’s PART instruction to model split positions .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts contribute 12–15% to crystal packing) .
  • Twinned refinement : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning cases .

How can researchers design structure-activity relationship (SAR) studies for this compound’s antitumor activity?

Q. Advanced

  • Analog synthesis : Replace 4-bromophenyl with 4-fluorophenyl or 4-methylphenyl to assess halogen/steric effects. Modify the thiazole’s 2-chloroanilino group to test hydrogen bonding .
  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, IC₅₀ ≤ 10 μM) with cisplatin as a control. Use flow cytometry to measure apoptosis (Annexin V/PI staining) .
  • Docking studies (AutoDock Vina) : Target EGFR (PDB: 1M17) to predict binding modes. Compare poses with co-crystallized ligands (RMSD < 2.0 Å) .

What strategies mitigate low reproducibility in biological assay results?

Q. Advanced

  • Strict purity criteria : Require HPLC purity >95% (C18 column, MeOH/H₂O = 70:30) and elemental analysis (C, H, N ± 0.4%) .
  • Standardized protocols : Pre-equilibrate assay plates (37°C, 5% CO₂) and use internal controls (e.g., staurosporine for cytotoxicity) .
  • Data normalization : Express activity as % inhibition relative to vehicle (DMSO <0.1%) and validate with triplicate runs (SD < 15%) .

How can researchers address discrepancies in thermal stability data (DSC vs. TGA)?

Q. Advanced

  • Simultaneous DSC-TGA : Perform under nitrogen (10°C/min) to correlate melting (DSC endotherm) with decomposition (TGA mass loss). For example, a melt at 210°C followed by 5% mass loss at 220°C indicates degradation .
  • Variable heating rates : Apply Kissinger analysis to determine activation energy (Eₐ) for decomposition. A mismatch >10 kJ/mol suggests competing pathways .

What computational tools are recommended for predicting solubility and bioavailability?

Q. Advanced

  • QSPR models (ADMET Predictor™) : Input molecular descriptors (LogP ~3.5, PSA ~80 Ų) to estimate aqueous solubility (<0.1 mg/mL) and Caco-2 permeability (<5 × 10⁻⁶ cm/s) .
  • Molecular dynamics (GROMACS) : Simulate solvation in explicit water (TIP3P) to calculate diffusion coefficients. Low values (<1 × 10⁻⁵ cm²/s) correlate with poor absorption .

How can crystallographic data be leveraged to explain polymorphic behavior?

Q. Advanced

  • Powder XRD : Compare experimental patterns (Cu-Kα) with Mercury-simulated patterns from single-crystal data. Peak shifts >0.2° 2θ indicate new polymorphs .
  • Hansen solubility parameters : Predict solvent-specific nucleation (e.g., ethyl acetate vs. acetonitrile) to control polymorphism .

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